4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
Scientific Research Applications
Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, including a compound with structural similarities to the chemical , demonstrated promising antituberculosis activity. The compound showcased activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, with significant inhibition observed at specific concentrations, indicating potential as a novel antituberculosis agent without cytotoxicity at evaluated doses (Jeankumar et al., 2013).
Synthesis of Fluorocontaining Pyrazolo[3,4-d]pyrimidines
Research on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various amines to form substituted amides, including structures related to the specified compound. This work contributes to the development of new synthetic routes for fluorocontaining compounds, which could have implications in medicinal chemistry and drug design (Eleev et al., 2015).
Antibacterial Agents
Compounds designed with structural elements similar to the specified chemical have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The research highlights the potential of these compounds as novel antibacterial agents, offering a foundation for further development and optimization (Palkar et al., 2017).
Anti-Lung Cancer Activity
Novel fluoro-substituted benzo[b]pyran derivatives, including compounds structurally akin to the specified chemical, have demonstrated significant anti-lung cancer activity. The synthesis and characterization of these compounds provide valuable insights into their potential as therapeutic agents for treating lung cancer (Hammam et al., 2005).
Anticancer Compound Potential
Research has identified a compound with structural similarities to the specified chemical as a potent anticancer agent, particularly against triple-negative breast cancer cell lines. This compound's ability to induce apoptosis in a concentration-dependent manner underscores its potential as a novel therapeutic agent for cancer treatment (Liu et al., 2019).
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c21-14-3-1-13(2-4-14)12-28-17-11-26(16-7-5-15(22)6-8-16)25-18(17)19(27)24-20-23-9-10-29-20/h1-11H,12H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURJQANEUQXLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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